molecular formula C9H13BN2O4 B595081 (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid CAS No. 1217500-82-7

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid

Cat. No. B595081
CAS RN: 1217500-82-7
M. Wt: 224.023
InChI Key: MMPDPMGUOBVIPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

Chemical Reactions of Boronic Acids Boronic acids are used in various chemical reactions. The most notable is the Suzuki–Miyaura cross-coupling, which is a method for forming carbon-carbon bonds . Other reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis and Optical Properties A series of boron dipyrromethene (BODIPY) derivatives, incorporating electron-donating and electron-withdrawing groups including a 4-(dimethylamino)phenylethynyl group, have been synthesized. These derivatives exhibit varying nonlinear optical properties, dependent on their substituent patterns, indicating their potential for applications in photonic devices and sensors (Shi et al., 2012).

Chemical Reactions and Structures Research on 2-[1-(dimethylamino)-1-methylethyl]phenylborane derivatives has contributed to our understanding of boron-containing compound behaviors, including deprotonation reactions and intramolecular cyclizations, showcasing the chemical versatility of these compounds for further application in organic synthesis (Asakura et al., 2000).

Boronic Acid Derivatives for Sensing and Therapeutics Studies have shown that certain boronic acids, including phenylboronic acid derivatives, can act as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, and biological labeling. The introduction of aminophosphonic acid groups into boronic acids opens up new avenues for their application in these fields (Zhang et al., 2017).

Carbohydrate Recognition Research on boronic acids like 3-methoxycarbonyl-5-nitrophenyl boronic acid has demonstrated their high affinity for diols and carbohydrates. This work suggests the potential of electron-deficient boronic acids in carbohydrate recognition, which could be leveraged in biosensing and diagnostics (Mulla et al., 2004).

Fluorescent Sensing of Saccharides Water-soluble naphthalene-based fluorescent boronic acid isomers have been explored for their fluorescent properties upon binding with carbohydrates. Their distinct fluorescence properties make them promising candidates for the ratiometric and off-on sensing of sugars, with potential applications in medical diagnostics and biochemical research (Gao et al., 2005).

Mechanism of Action

Target of Action

The primary target of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, participating in electronically divergent processes .

Mode of Action

The compound’s mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling (SMC) reactions . It is involved in the formation of carbon–carbon bonds, contributing to the synthesis of various organic compounds . The compound’s interaction with the metal catalyst in the SMC reactions leads to the formation of chemically differentiated fragments .

Pharmacokinetics

It is known that the compound is used in the palladium-catalyzed stille and suzuki-miyaura cross-couplings , suggesting that it may have some degree of stability and reactivity under the conditions of these reactions.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The compound’s action is facilitated by the exceptionally mild and functional group tolerant reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign .

Future Directions

Boronic acids continue to be a subject of research due to their wide range of applications in organic synthesis, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Future research will likely focus on developing new synthetic methods and exploring novel applications of boronic acids.

properties

IUPAC Name

[2-[(dimethylamino)methyl]-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O4/c1-11(2)6-7-3-4-8(12(15)16)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPDPMGUOBVIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675154
Record name {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217500-82-7
Record name B-[2-[(Dimethylamino)methyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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